molecular formula C9H10BrNO B12329246 5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one

5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one

Cat. No.: B12329246
M. Wt: 228.09 g/mol
InChI Key: SROVVLQVBDWNGS-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a bromine atom, a cyclopropyl group, and a methyl group attached to a pyridinone ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one typically involves the bromination of a precursor pyridinone compound. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the pyridinone ring.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyridinone, while substitution could produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methylpyridin-2(1H)-one
  • 3-Cyclopropyl-1-methylpyridin-2(1H)-one
  • 5-Bromo-1-methylpyridin-2(1H)-one

Uniqueness

5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-3-cyclopropyl-1-methylpyridin-2-one

InChI

InChI=1S/C9H10BrNO/c1-11-5-7(10)4-8(9(11)12)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

SROVVLQVBDWNGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C2CC2)Br

Origin of Product

United States

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